molecular formula C19H19NO8 B3274639 4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside CAS No. 61169-00-4

4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside

Cat. No.: B3274639
CAS No.: 61169-00-4
M. Wt: 389.4 g/mol
InChI Key: BGBDVEKOBCWPHZ-HIQCEYAYSA-N
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Description

4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside is a biochemical reagent used primarily in glycoscience research. It is a derivative of glucose, where the glucose molecule is modified with a nitrophenyl group and a benzylidene group. This compound is often used in studies involving carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glucose with benzaldehyde to form the benzylidene derivative, followed by nitration to introduce the nitrophenyl group .

Industrial Production Methods

While specific industrial production methods for 4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside are not widely documented, the general approach involves large-scale synthesis using similar protection and nitration reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects primarily through its interaction with glycosidases, enzymes that hydrolyze glycosidic bonds. The nitrophenyl group acts as a chromogenic reporter, allowing for the detection and quantification of enzyme activity. The benzylidene group provides stability and specificity to the compound, enhancing its utility in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside is unique due to its dual functional groups, which provide both chromogenic properties and stability. This makes it particularly useful in detailed biochemical studies and enzyme assays, offering advantages over simpler analogs .

Properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18?,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBDVEKOBCWPHZ-HIQCEYAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside
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4-Nitrophenyl 4,6-O-benzylidene-b-D-glucopyranoside
Reactant of Route 6
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